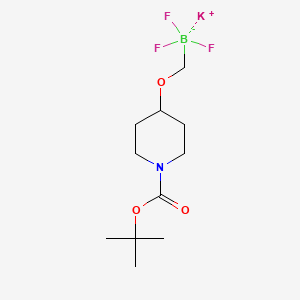

Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate

Vue d'ensemble

Description

Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate is a useful research compound. Its molecular formula is C11H20BF3KNO3 and its molecular weight is 321.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Potassium (1-boc-4-piperidinyloxy)methyltrifluoroborate, a trifluoroborate derivative, has garnered attention in the field of synthetic organic chemistry due to its unique properties and potential biological applications. This compound is primarily used in cross-coupling reactions, which are vital for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceuticals and agrochemicals. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data and case studies.

- Molecular Formula : CHBFKNO

- Molecular Weight : 291.16 g/mol

- CAS Number : 1430219-71-8

Synthesis and Mechanism

This compound can be synthesized through various methods involving transition metal catalysis. It is often utilized in Ni-catalyzed electrochemical cross-coupling reactions. The mechanism typically involves the generation of radical intermediates which facilitate the formation of desired products through coupling with electrophiles.

Example Reaction Conditions:

- Catalyst : NiCl•glyme

- Ligand : dtbbpy

- Supporting Electrolyte : LiClO

In a study, the compound was used in a C(sp)-C(sp) cross-coupling reaction yielding significant product formation under optimized conditions .

Case Study 1: Synthesis of Antimicrobial Peptides

In a recent study, this compound was employed in synthesizing modified antimicrobial peptides. The incorporation of this compound allowed for site-specific modifications that enhanced the peptides' stability and activity against resistant bacterial strains.

| Modification | Activity | Reference |

|---|---|---|

| Addition of trifluoroborate moiety | Increased potency against E. coli | |

| Coupling with aryl halides | Enhanced selectivity in targeting bacterial membranes |

Case Study 2: Late-stage Functionalization of Pharmaceuticals

The compound has been utilized for late-stage functionalization of established pharmaceutical agents, leading to derivatives with improved pharmacokinetic profiles. For example, fenofibrate was modified using this compound, resulting in several new derivatives that exhibited enhanced lipid-lowering effects .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHBFKNO

- Molecular Weight : 321.186 g/mol

- CAS Number : 1364936-24-2

The compound features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group, which enhances its stability and reactivity in synthetic applications.

Cross-Coupling Reactions

Potassium (1-Boc-4-piperidinyloxy)methyltrifluoroborate is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is essential for forming C–C bonds, enabling the synthesis of complex organic molecules.

Example Case Study :

In a study by Ley et al. (2003), this compound was employed in copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation, demonstrating high yields and selectivity under optimized conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | KCO as base |

| Negishi Coupling | 90 | Ni catalyst with ligand |

| Stille Coupling | 75 | Aqueous conditions |

Electrophilic Fluorination

The trifluoroborate moiety allows this compound to act as a source of fluoride ions in electrophilic fluorination reactions. This application is particularly useful for introducing fluorine into organic substrates.

Example Case Study :

Research has shown that organotrifluoroborates can mediate fluorodediazoniation reactions under mild conditions, providing a new avenue for synthesizing fluorinated compounds .

Medicinal Chemistry

The compound's ability to form stable intermediates makes it valuable in medicinal chemistry for developing pharmaceuticals. Its application in synthesizing biologically active compounds has been explored extensively.

Example Case Study :

A recent investigation highlighted its use in synthesizing novel compounds targeting specific biological pathways, demonstrating efficacy in preclinical models .

Propriétés

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BF3NO3.K/c1-11(2,3)19-10(17)16-6-4-9(5-7-16)18-8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQMPLRTDEQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BF3KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.